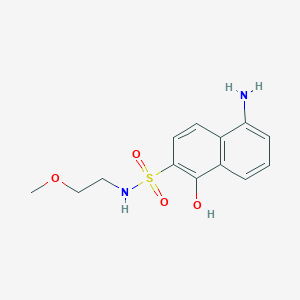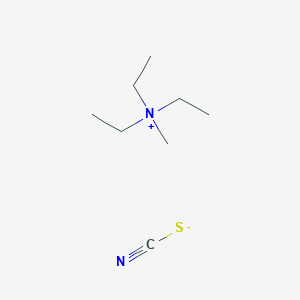
N,N-Diethyl-N-methylethanaminium thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-N-methylethanaminium thiocyanate is a quaternary ammonium compound with the molecular formula C7H18N+ and a thiocyanate anion (SCN-)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-methylethanaminium thiocyanate typically involves the quaternization of N,N-diethyl-N-methylethanamine with a thiocyanate source. One common method is to react N,N-diethyl-N-methylethanamine with methyl iodide to form N,N-diethyl-N-methylethanaminium iodide, which is then treated with potassium thiocyanate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-N-methylethanaminium thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate anion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield corresponding halide salts, while oxidation reactions can produce oxidized derivatives.
Applications De Recherche Scientifique
N,N-Diethyl-N-methylethanaminium thiocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-N-methylethanaminium thiocyanate involves its interaction with molecular targets through ionic and covalent bonding. The thiocyanate anion can participate in nucleophilic substitution reactions, while the quaternary ammonium cation can interact with negatively charged sites on biomolecules. These interactions can disrupt cellular processes and lead to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diethyl-N-methylethanaminium chloride
- N,N-Diethyl-N-methylethanaminium bromide
- N,N-Diethyl-N-methylethanaminium sulfate
Uniqueness
N,N-Diethyl-N-methylethanaminium thiocyanate is unique due to the presence of the thiocyanate anion, which imparts distinct chemical properties and reactivity compared to other quaternary ammonium compounds
Propriétés
Numéro CAS |
90786-83-7 |
|---|---|
Formule moléculaire |
C8H18N2S |
Poids moléculaire |
174.31 g/mol |
Nom IUPAC |
triethyl(methyl)azanium;thiocyanate |
InChI |
InChI=1S/C7H18N.CHNS/c1-5-8(4,6-2)7-3;2-1-3/h5-7H2,1-4H3;3H/q+1;/p-1 |
Clé InChI |
LTGAKGBPTJRQKD-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(CC)CC.C(#N)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


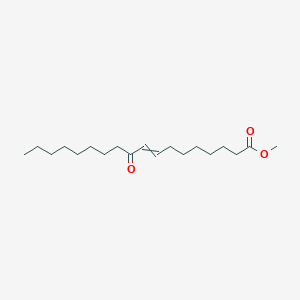
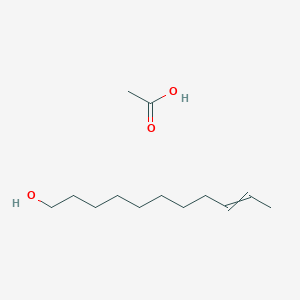
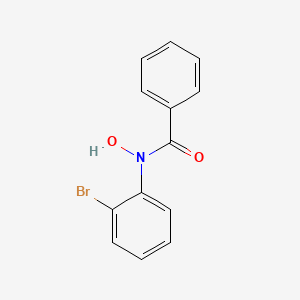
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B14360827.png)
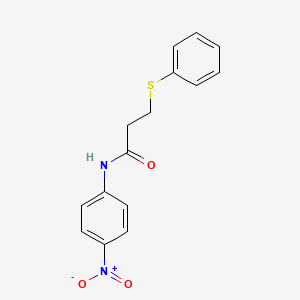
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)


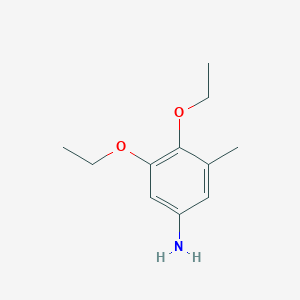
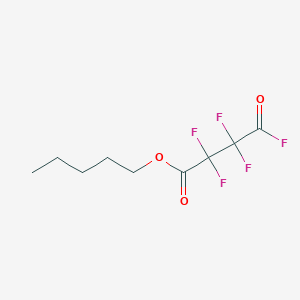
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
